N-(2,4-Difluorobenzyl)-4-ethylbenzamide
Description
N-(2,4-Difluorobenzyl)-4-ethylbenzamide is a benzamide derivative characterized by a 4-ethyl-substituted benzoyl group linked to a 2,4-difluorobenzylamine moiety. Its molecular formula is C₁₆H₁₅F₂NO, with a molecular weight of 275.30 g/mol.
Properties
Molecular Formula |
C16H15F2NO |
|---|---|
Molecular Weight |
275.29 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-4-ethylbenzamide |
InChI |
InChI=1S/C16H15F2NO/c1-2-11-3-5-12(6-4-11)16(20)19-10-13-7-8-14(17)9-15(13)18/h3-9H,2,10H2,1H3,(H,19,20) |
InChI Key |
ZFDULHQVEVKBNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Lipophilicity : The ethyl group at the para position increases lipophilicity relative to methoxy- or nitro-substituted benzamides (e.g., N-(2,2-diphenylethyl)-4-nitrobenzamide ).
- Heterocyclic Modifications : Incorporation of pyrimidinyl-thiazole (as in ) introduces hydrogen-bonding sites, which may enhance biological activity compared to simple benzamides.
Target Compound:
Acid Chloride Formation : Reacting 4-ethylbenzoic acid with thionyl chloride to generate the corresponding acid chloride.
Amide Coupling : Condensing the acid chloride with 2,4-difluorobenzylamine in the presence of coupling agents like EDC/HOBT .
Challenges and Limitations
- Data Gaps : Direct biological or crystallographic data for this compound are absent in the evidence, requiring extrapolation from analogs.
- Synthetic Complexity : Heterocyclic variants (e.g., ) demand advanced coupling strategies, increasing production costs compared to simpler benzamides.
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